1-(oxan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine 1-(oxan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13798599
InChI: InChI=1S/C17H24BN3O3/c1-16(2)17(3,4)24-18(23-16)13-9-12-10-20-21(15(12)19-11-13)14-7-5-6-8-22-14/h9-11,14H,5-8H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N(N=C3)C4CCCCO4
Molecular Formula: C17H24BN3O3
Molecular Weight: 329.2 g/mol

1-(oxan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine

CAS No.:

Cat. No.: VC13798599

Molecular Formula: C17H24BN3O3

Molecular Weight: 329.2 g/mol

* For research use only. Not for human or veterinary use.

1-(oxan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine -

Specification

Molecular Formula C17H24BN3O3
Molecular Weight 329.2 g/mol
IUPAC Name 1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[3,4-b]pyridine
Standard InChI InChI=1S/C17H24BN3O3/c1-16(2)17(3,4)24-18(23-16)13-9-12-10-20-21(15(12)19-11-13)14-7-5-6-8-22-14/h9-11,14H,5-8H2,1-4H3
Standard InChI Key PWUFRTQSKRKUET-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N(N=C3)C4CCCCO4
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N(N=C3)C4CCCCO4

Introduction

The compound 1-(oxan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic organic molecule that combines two important functional groups: the pyrazolo[3,4-b]pyridine scaffold and a boronic ester moiety. This compound is of interest in medicinal chemistry and material science due to its potential applications in drug discovery, catalysis, and organic electronics. Below is a detailed exploration of its structure, synthesis, properties, and potential applications.

Structural Details

PropertyDescription
IUPAC Name1-(oxan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine
Molecular FormulaC14H20B N3O3
Molecular Weight289.14 g/mol
Functional Groups- Pyrazolo[3,4-b]pyridine core
- Boronic ester (tetramethyl dioxaborolane)
- Tetrahydropyran (oxanyl group)

The presence of the boronic ester group enhances its utility in Suzuki-Miyaura cross-coupling reactions, while the pyrazolo[3,4-b]pyridine framework is a privileged structure in medicinal chemistry for targeting kinases and other enzymes.

Synthesis

The synthesis of this compound typically involves multistep reactions combining heterocyclic frameworks and boronic esters. A general synthetic route may include:

  • Formation of the Pyrazolo[3,4-b]pyridine Core:

    • This is achieved through cyclization reactions involving pyridine derivatives and hydrazines under acidic or basic conditions.

  • Introduction of the Boronic Ester Group:

    • The boronic ester is introduced via borylation reactions using reagents like bis(pinacolato)diboron or tetramethyl dioxaborolane under palladium-catalyzed conditions.

  • Functionalization with Oxanyl Group:

    • The oxanyl group can be added through nucleophilic substitution or alkylation reactions involving tetrahydropyran derivatives.

Spectroscopic Characterization

To confirm the structure and purity of this compound, a range of analytical techniques are employed:

TechniqueKey Observations
NMR Spectroscopy- Distinct chemical shifts for boron-bound carbons and hydrogens in the oxanyl group.
- Aromatic signals from the pyrazolo[3,4-b]pyridine core.
Mass SpectrometryMolecular ion peak at 289 m/z corresponding to C14H20B N3O3.
IR Spectroscopy- B–O stretching vibrations (~1360–1400 cm⁻¹).
- C=N stretching from the pyrazole ring (~1600 cm⁻¹).

Medicinal Chemistry

The pyrazolo[3,4-b]pyridine scaffold is widely recognized for its bioactivity:

  • It acts as a kinase inhibitor in cancer therapy.

  • The boronic ester group enhances drug-like properties by enabling reversible covalent interactions with biological targets.

Catalysis

The boronic ester functionality makes this compound suitable for:

  • Suzuki-Miyaura coupling reactions to synthesize biaryl compounds.

  • Organocatalysis due to its electron-deficient nature.

Material Science

This compound may serve as a building block for:

  • Organic light-emitting diodes (OLEDs).

  • Conductive polymers due to its heteroaromatic structure.

Limitations and Challenges

Despite its potential applications, there are challenges associated with this compound:

  • Stability Issues: Boronic esters are prone to hydrolysis under aqueous conditions.

  • Synthetic Complexity: Multistep synthesis requires careful optimization to achieve high yields.

  • Limited Biological Data: While structurally promising, its specific biological activities remain underexplored.

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